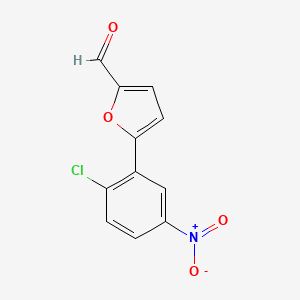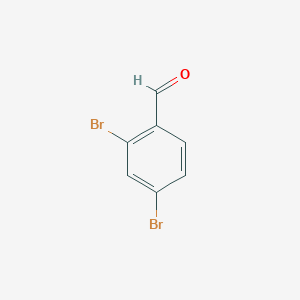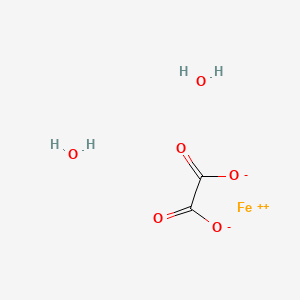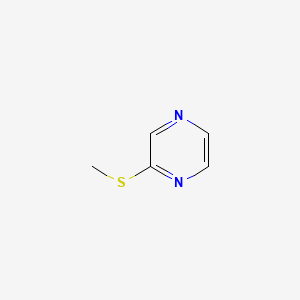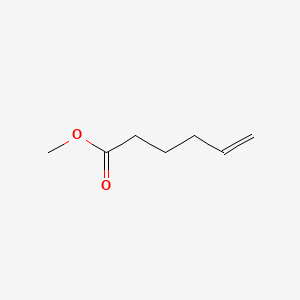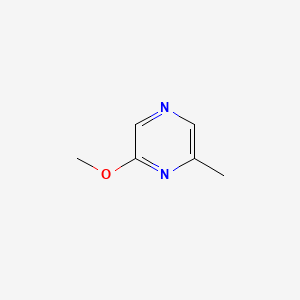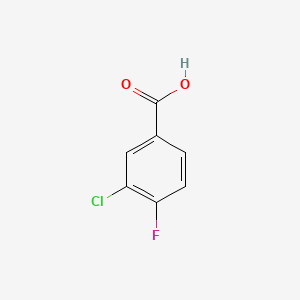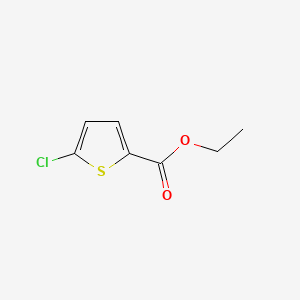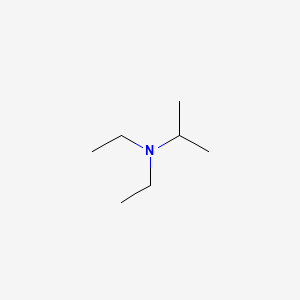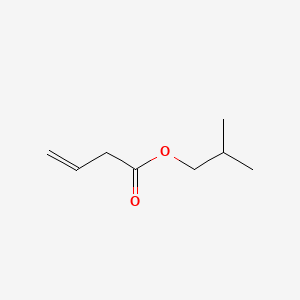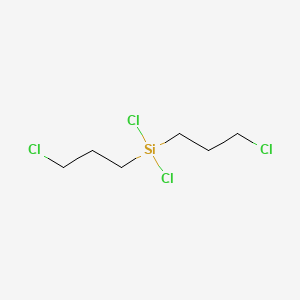
Silane, dichlorobis(3-chloropropyl)-
Vue d'ensemble
Description
“Silane, dichlorobis(3-chloropropyl)-” is a type of silane compound. Silanes are compounds containing a silicon atom bonded to hydrogen atoms and at least one carbon group . They are used in a variety of applications due to their ability to form bonds with both organic and inorganic substances .
Synthesis Analysis
The synthesis of silane compounds often involves the use of trichlorosilane and chloropropylene . A study has shown that (3- (tert-butylperoxy)propyl)trimethoxysilane was synthesized by using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .
Molecular Structure Analysis
The molecular formula of “Silane, dichlorobis(3-chloropropyl)-” is C6H12Cl4Si . The structure of this compound includes a silicon atom bonded to two dichloromethyl groups and two 3-chloropropyl groups .
Chemical Reactions Analysis
Silanes readily react with surfaces through surface hydroxyl groups, or bound water to form a strongly bound coating that includes both covalent bonds and multiple van der Waals interactions . The exact mechanism for the formation of the surface coating is still not completely understood .
Physical And Chemical Properties Analysis
The boiling point of “Silane, dichlorobis(3-chloropropyl)-” is 454.6 K . The enthalpy of vaporization is 49.7 kJ/mol at 328 K and 46.4 kJ/mol at 375 K .
Applications De Recherche Scientifique
1. Improvement of Mechanical Properties in Polyurethane/Water Glass Grouting Materials
The silane coupling agent 3-chloropropyltrimethoxysilane (CTS) is utilized to enhance the distribution of water glass in the polyurethane matrix, increasing the crosslinking density of the materials. This leads to improved surface properties, better distribution of polysilicate particles, and enhanced mechanical properties like compressive strength, fracture toughness, and dynamic mechanical properties in polyurethane/water glass grouting materials (He Zhenglong et al., 2016).
2. Synthesis and Trapping of Bis(dialkylamino)silylenes
Dichlorobis(diisopropylamino)silane and dichlorobis(cis-2,6-dimethylpiperidino) silane undergo reduction to form corresponding bis(dialkylamino)silylenes. These silylenes can be successfully trapped by various substances, showing the first evidence for the existence of the bridged-dimer of diaminosilylenes (K. Sakamoto et al., 1997).
3. Multitask Reactive Distillation for Silane and Chlorosilane Derivatives Production
Silane and chlorosilanes, crucial for producing various products like solar cells and corrosion-resistant films, can be efficiently produced using multitask reactive distillation. This method offers flexibility and cost-efficiency by incorporating intermediate heat exchangers to reduce the consumption of expensive refrigerants (J. R. Alcántara-Ávila et al., 2016).
4. Modification of Wood with Silicon Compounds
Organo-silicon compounds, including organo-functional silanes, are used for full impregnation treatment or surface treatment of wood. These treatments enhance the wood's dimensional stability, durability, fire resistance, and hydrophobation, contributing to better performance and longevity (C. Mai & H. Militz, 2004).
5. Gas Phase Reactivity of Chlorosilanes
An in-depth investigation into the gas phase reactivity of trichlorosilane, a key precursor for silicon deposition in photovoltaic applications, provides insights into its kinetics. This study offers a detailed understanding of the active gas phase chemistry during the chemical vapor deposition of silicon from trichlorosilane (Stefano Ravasio et al., 2013).
Mécanisme D'action
The “coupling” mechanism of organofunctional silanes depends on a stable link between the organofunctional group (Y) and hydrolyzable groups (X) in compounds of the structure X3SiRY . The organofunctional groups (Y) are chosen for reactivity or compatibility with the polymer while the hydrolyzable groups (X) are merely intermediates in the formation of silanol groups for bonding to mineral surfaces .
Safety and Hazards
“Silane, dichlorobis(3-chloropropyl)-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and should be kept away from heat/sparks/open flames/hot surfaces . It can cause skin, eye, and respiratory irritation, as well as central nervous system depression, if ingested, inhaled, or absorbed through the skin .
Propriétés
IUPAC Name |
dichloro-bis(3-chloropropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl4Si/c7-3-1-5-11(9,10)6-2-4-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNRFVFMQJSRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](CCCCl)(Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067760 | |
| Record name | Silane, dichlorobis(3-chloropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, dichlorobis(3-chloropropyl)- | |
CAS RN |
33317-65-6 | |
| Record name | Dichlorobis(3-chloropropyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33317-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichlorobis(3-chloropropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033317656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichlorobis(3-chloropropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dichlorobis(3-chloropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorobis(3-chloropropyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



